molecular formula C23H14N4O4S B11609627 (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11609627
M. Wt: 442.4 g/mol
InChI Key: DJLYPWCDVFJHOY-YIFJCWOOSA-N
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Description

(6Z)-5-Imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include aldehydes, amines, and thiourea, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection and purification steps are crucial to obtaining high-quality products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(6Z)-5-Imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-Imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a thiazole ring, furan ring, and nitrophenyl group provides distinct chemical and biological properties not commonly found in simpler compounds.

Properties

Molecular Formula

C23H14N4O4S

Molecular Weight

442.4 g/mol

IUPAC Name

(6Z)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H14N4O4S/c24-21-18(12-17-10-11-20(31-17)15-6-8-16(9-7-15)27(29)30)22(28)25-23-26(21)19(13-32-23)14-4-2-1-3-5-14/h1-13,24H/b18-12-,24-21?

InChI Key

DJLYPWCDVFJHOY-YIFJCWOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=N)N23

Origin of Product

United States

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